molecular formula C13H11F3N2O3 B613166 H-Ala-afc trifluoroacetate salt CAS No. 126910-31-4

H-Ala-afc trifluoroacetate salt

Cat. No. B613166
M. Wt: 300.24
InChI Key:
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Scientific Research Applications

Environmental Impact and Toxicity

  • Trifluoroacetic acid (TFA), a component of H-Ala-afc trifluoroacetate salt, is a breakdown product of several hydrochlorofluorocarbons and hydrofluorocarbons. It is produced naturally and synthetically, and used in the chemical industry. TFA salts are stable and accumulate in the environment, especially in oceans. Although TFA and its salts are considered low to moderately toxic, their long environmental lifetime and uncertain sources warrant continued attention (Solomon et al., 2016).

Peptide Nanotube Formation

  • The trifluoroacetate salt of the short peptide (ala)6-lys (A6K) in water can form hollow nanotubes. These nanotubes are stabilized by the charge and have a large aspect ratio, forming an ordered phase that is possibly nematic (Bucak et al., 2009). Additionally, (ala)6lys trifluoroacetate self-assembles in water into long, hollow nanotubes, forming an ordered nematic or hexagonal phase. This structure suggests potential applications in nanotechnology and materials science (Cenker et al., 2011).

Wastewater Treatment

  • In wastewater treatment, aluminum salt coagulants, including Ala, play a significant role. Different speciations of these coagulants, such as monomer and oligomeric state aluminum, have varying effects on sludge dewatering performance. The study suggests a novel approach to improving sludge dewatering by controlling aluminum speciation (Cao et al., 2016).

Applications in Alkaline Fuel Cells

  • Alkaline fuel cells (AFCs) have potential benefits in energy systems, and the use of salts like trifluoroacetate in AFCs could influence their efficiency and sustainability. Research suggests that the correct balance of salt concentration is vital for optimal performance and long-term stability of AFCs (Adams et al., 2008).

Photodynamic Therapy

  • H-Ala-afc trifluoroacetate salt's components, such as 5-aminolevulinic acid (ALA), are used in photodynamic therapy. ALA-containing dendrimers have been developed as macromolecular prodrugs for this therapy, showing potential in the treatment of cancer (Battah et al., 2001).

Cardioprotection Studies

  • Studies have shown that combinations involving ALA, a component of H-Ala-afc trifluoroacetate salt, can protect cardiomyocytes from hypoxia-induced apoptosis. This suggests potential applications in cardiovascular therapies (Zhao et al., 2016).

Cancer Detection

  • In the field of cancer detection, components of H-Ala-afc trifluoroacetate salt, such as ALA, have been used to enhance the detection of cancer cells in voided urine, demonstrating its potential in non-invasive cancer diagnostics (Nakai et al., 2017).

Synthesis of Fluorinated Compounds

  • The trifluoroacetate component is used in the synthesis of fluorinated organic molecules. This demonstrates its role in creating compounds for industrial and research applications (Riofski et al., 2013).

Kinetics of Peptide Formation

  • The kinetics of diketopiperazine formation from H-Ala-Pro-NH2, using its trifluoroacetate salt, have been investigated in various solvents. This research has implications in understanding peptide synthesis and stability (Capasso & Mazzarella, 1999).

Toxicity Assessment

  • Studies assessing the toxicity of trifluoroacetic acid, a component of H-Ala-afc trifluoroacetate salt, have shown that it does not appear to have the same level of toxicity as hydrofluoric acid, which is important for safety in industrial and laboratory settings (Sun & Corbett, 2017).

Safety And Hazards

The safety data sheet for H-Ala-AFC trifluoroacetate salt indicates that this substance is not classified as hazardous according to Regulation (EC) No. 1272/20081. However, it is always recommended to handle laboratory chemicals with appropriate safety measures.


Future Directions

Fluorine compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides5. Consequently, the last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs5. This suggests that the study and application of compounds like H-Ala-afc trifluoroacetate salt may continue to be an area of interest in the future.


Please note that this information is based on the available resources and may not cover all aspects of your request. For more detailed information, please refer to specific scientific literature or contact a subject matter expert.


properties

IUPAC Name

2-amino-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3/c1-6(17)12(20)18-7-2-3-8-9(13(14,15)16)5-11(19)21-10(8)4-7/h2-6H,17H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLSUKMEFPGXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Ala-afc trifluoroacetate salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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